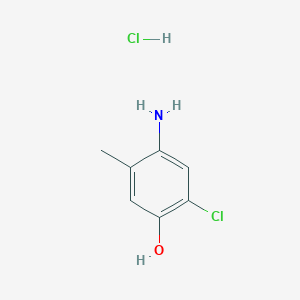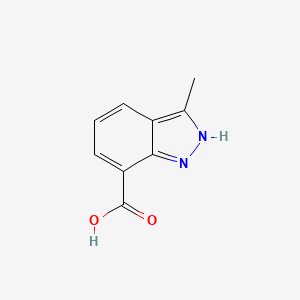![molecular formula C21H14ClFN4O4 B2693304 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1260991-38-5](/img/structure/B2693304.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide is a complex organic compound Its structure comprises of a 1,3-benzodioxole ring, a 1,2,4-oxadiazole ring, and a pyrrole ring, all intricately linked with an acetamide moiety that also contains a 2-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the 1,3-benzodioxole ring involves the reaction of catechol with formaldehyde under acidic conditions.
Step 2: Formation of the 1,2,4-oxadiazole ring typically involves the cyclization of acylhydrazides with nitrites under dehydrating conditions.
Step 3: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves heating a 1,4-diketone with ammonia or a primary amine.
Step 4: The final coupling of these rings and the attachment of the acetamide group might require the use of coupling reagents like EDCI or DCC in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, optimization of reaction conditions such as temperature, solvent, and pH is crucial to achieve high yield and purity. Continuous flow reactors are often used to ensure precise control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the methylene bridges and nitrogen atoms in the rings, yielding various oxidation products.
Reduction: The nitro groups in the oxadiazole ring are susceptible to reduction, forming amines.
Substitution: The aromatic rings in the structure make it a candidate for electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substituents: Halogens, alkyl groups under Friedel-Crafts conditions.
Major Products:
Hydroxylated derivatives from oxidation.
Amines from reduction.
Substituted aromatic rings depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
This compound's unique structure makes it valuable in various fields:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its functional groups.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities due to its bioactive moieties.
Industry: Used as a precursor or additive in the manufacture of advanced materials or pharmaceuticals.
Mechanism of Action
The compound interacts with biological molecules primarily through its diverse functional groups. The benzodioxole ring may bind to enzyme active sites, the oxadiazole ring may act as a bioisostere for carboxylic acids or amides, and the pyrrole ring might engage in π-π interactions with DNA or proteins. These interactions can modulate the activity of specific biological pathways, explaining its observed biological effects.
Comparison with Similar Compounds
When compared to other compounds such as 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide and 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-triazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide, the presence of the oxadiazole ring in the primary compound provides enhanced stability and potential for unique interactions that the others may not exhibit. Additionally, the specific arrangement of substituents around the benzodioxole and pyrrole rings influences the compound's reactivity and biological activity.
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O4/c22-14-5-4-13(23)9-15(14)24-19(28)10-27-7-1-2-16(27)21-25-20(26-31-21)12-3-6-17-18(8-12)30-11-29-17/h1-9H,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOLNKSXBANSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=C(C=CC(=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)

![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea](/img/structure/B2693239.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/new.no-structure.jpg)
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)

